Direct In Vitro Inhibition of E. coli Sliding Clamp-Dependent DNA Synthesis
Peptide 46 demonstrates a specific, quantifiable inhibitory effect on the core function of its target, the E. coli sliding clamp (EcSC). In a defined in vitro SC-dependent DNA synthesis assay, Peptide 46 achieved an IC50 of 222 μM . This value serves as a critical benchmark for its activity in a cell-free, target-engaged system.
| Evidence Dimension | Inhibition of SC-dependent DNA synthesis (IC50) |
|---|---|
| Target Compound Data | IC50 = 222 μM |
| Comparator Or Baseline | Parent noncovalent inhibitor (unspecified) / Chloroacetamide-based Targeted Covalent Inhibitor (TCI) of EcSC |
| Quantified Difference | The TCI was 'substantially more active' than the parent noncovalent inhibitor in the same assay [1]. This contextualizes Peptide 46's activity as a non-covalent baseline, highlighting the potency gap that covalent strategies aim to bridge. |
| Conditions | In vitro SC-dependent DNA synthesis assay using E. coli sliding clamp components [REFS-1, REFS-2] |
Why This Matters
This quantitative IC50 value is essential for establishing a baseline for structure-activity relationship (SAR) studies, optimizing peptide sequence, or comparing the efficiency of different inhibitor classes (e.g., non-covalent vs. covalent).
- [1] Compain, G., Monsarrat, C., Blagojevic, J., Brillet, K., Dumas, P., Hammann, P., Kuhn, L., Martiel, I., Engilberge, S., Oliéric, V., Wolff, P., Burnouf, D. Y., Wagner, J., & Guichard, G. (2024). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au, 4(2), 432-440. View Source
